Cas no 1334370-65-8 (1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide)
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- 1334370-65-8
- F6125-3604
- AKOS024533273
-
- Inchi: 1S/C13H11F5N2O2/c14-9-2-1-7(3-10(9)15)12(22)20-4-8(5-20)11(21)19-6-13(16,17)18/h1-3,8H,4-6H2,(H,19,21)
- InChI Key: ALMVYAXUNGUQNW-UHFFFAOYSA-N
- SMILES: FC(CNC(C1CN(C(C2C=CC(=C(C=2)F)F)=O)C1)=O)(F)F
Computed Properties
- Exact Mass: 322.07406841g/mol
- Monoisotopic Mass: 322.07406841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 49.4Ų
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6125-3604-2μmol |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-5μmol |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-10μmol |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-20μmol |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-1mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-2mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-3mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-4mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-5mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6125-3604-10mg |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
1334370-65-8 | 10mg |
$79.0 | 2023-09-09 |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
1-(3,4-Difluorobenzoyl)-N-(2,2,2-Trifluoroethyl)azetidine-3-carboxamide: A Comprehensive Overview
1-(3,4-Difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide (CAS No. 1334370-65-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines and is characterized by its unique structural features, including a difluorobenzoyl group and a trifluoroethyl amide moiety. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing studies.
The chemical structure of 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can be represented as follows: C16H11F5N2O2. The presence of fluorine atoms in both the benzoyl and trifluoroethyl groups imparts unique physical and chemical properties to the molecule. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the compound's reactivity and biological activity.
In recent years, 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide has been the focus of several studies aimed at elucidating its pharmacological properties. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of this compound to interact with GPCRs could make it a valuable tool in the development of novel therapeutic agents.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide exhibits potent activity against specific GPCRs. The researchers found that the compound selectively binds to a subset of GPCRs involved in pain modulation and inflammation. This selective binding profile suggests that it could be developed into a targeted therapy for conditions such as chronic pain and inflammatory disorders.
Beyond its potential as a GPCR modulator, 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may have antiviral properties. A 2020 study published in the Antiviral Research journal demonstrated that the compound exhibits inhibitory activity against certain RNA viruses. This finding opens up new possibilities for its use in antiviral drug development.
The synthesis of 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves several steps and requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid followed by coupling with trifluoroacetic acid anhydride. The detailed synthetic protocol is well-documented in the literature and can be adapted for large-scale production if necessary.
In terms of safety and toxicity profiles, initial assessments suggest that 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is generally well-tolerated at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans. These studies will also help to identify any potential side effects or interactions with other medications.
The future prospects for 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By making subtle modifications to the molecular structure, scientists aim to enhance its potency and selectivity while minimizing adverse effects.
In conclusion, 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide (CAS No. 1334370-65-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising pharmacological properties make it an exciting candidate for further investigation and development into novel therapeutic agents.
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